2-Chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid
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Overview
Description
2-Chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a chloro group and a dioxaborinan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid typically involves the reaction of 2-chlorobenzoic acid with 5,5-dimethyl-1,3,2-dioxaborinane. The reaction is often carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the dioxaborinan ring or the benzoic acid moiety.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in a polar solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acids, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives.
Scientific Research Applications
2-Chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Medicinal Chemistry: It can be used in the design and synthesis of potential pharmaceutical agents.
Biological Studies: The compound may be used in studies to understand its interactions with biological molecules and its potential biological activity.
Mechanism of Action
The mechanism by which 2-Chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid exerts its effects depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to a biological response.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
- 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane
Uniqueness
2-Chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid is unique due to the presence of both a chloro-substituted benzoic acid moiety and a dioxaborinan ring
Properties
IUPAC Name |
2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BClO4/c1-12(2)6-17-13(18-7-12)8-3-4-10(14)9(5-8)11(15)16/h3-5H,6-7H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZSPWUKGQHFTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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